10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one
Description
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one is a heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted with a methylthio group at position 2 and a methyl group at position 10. This scaffold is structurally distinct due to its fused pyrimidine and dihydroquinoline systems, which confer unique electronic and steric properties.
Properties
IUPAC Name |
10-methyl-2-methylsulfanylpyrimido[4,5-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18-2)15-12(9)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIJCKIPXCKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic approaches can be employed to prepare 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one. One common method involves the cyclization of appropriate substituted aminopyrimidines with quinoline derivatives under suitable conditions, often involving condensation reactions with reagents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
The industrial production might involve optimizing these reaction conditions for large-scale synthesis, ensuring that the yield, purity, and cost-effectiveness are maintained. Methods might be scaled up to continuous flow processes or batch reactors where parameters like temperature, pressure, and solvent choice are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one can undergo various chemical reactions including:
Oxidation: Oxidative conditions could modify the methylthio group or the quinoline core.
Reduction: Reduction reactions might target the nitrogen-containing rings or other reducible functional groups.
Substitution: The presence of functional groups offers sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, KMnO4, or m-CPBA under acidic or basic conditions.
Reduction: Catalytic hydrogenation with Pd/C or chemical reduction using agents like NaBH4.
Substitution: Halogenating agents (Br2, Cl2) or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
The products depend on the specific reagents and reaction conditions. Substitution reactions might yield halogenated derivatives, while oxidation or reduction can lead to structurally different analogs with modified biological activities.
Scientific Research Applications
Chemistry: : Exploration of novel synthetic routes and reaction mechanisms.
Biology: : Potential to act as enzyme inhibitors, interacting with key biological pathways.
Medicine: : Could be investigated for antitumor, antimicrobial, or antiviral activities.
Industry: : Utility in developing new materials, chemical sensors, or other applied research areas.
Mechanism of Action
The specific mechanism of action for 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one would be highly dependent on its target application. For biological systems, it might interact with enzyme active sites, interfere with DNA/RNA synthesis, or disrupt cellular signaling pathways. Its unique structure allows for multiple modes of interaction at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[4,5-b][1,6]naphthyridin-4(1H)-one Derivatives ()
Eid et al. (2021) synthesized pyrimido[4,5-b][1,6]naphthyridin-4(1H)-one derivatives (e.g., 4a–h) via a zeolite-nano Au-catalyzed cyclocondensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, and 1-benzylpiperidin-4-one . Key distinctions from the target compound include:
- Core Structure: The naphthyridine ring replaces the dihydroquinoline system, altering π-conjugation and steric bulk.
- Substituents : Derivatives in this series lack the 2-methylthio and 10-methyl groups, instead featuring variable aryl and benzylpiperidine substituents.
- Synthetic Efficiency : The method achieved high yields (85–92%) and short reaction times (2–3 hours) using a recyclable catalyst, contrasting with the absence of synthetic data for the target compound .
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (–3)
Wiley-VCH (2013) reported pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives with imidazo and benzoimidazo fused systems (e.g., 3d , 9e , 10e ) . These compounds share a pyrimidine core but differ in substitution and fused ring systems:
- In contrast, the target compound’s methylthio group may influence hydrophobicity and electrophilic reactivity.
- Synthetic Routes: Reactions for 3d and 9e involved tert-butanol, potassium carbonate, and HATU-mediated couplings, with yields ranging from 48% to 97.8% purity . The target compound’s synthesis remains unreported.
Table 2: Structural and Analytical Comparison
| Compound | Molecular Formula | Key Substituents | Purity (%) |
|---|---|---|---|
| 3d | C₂₉H₂₉N₉O₃ | Acrylamide, methoxyphenyl-piperazinyl | 97.8 |
| 9e | C₁₅H₁₅N₅O | tert-butyl carbamate, triazolo-pyridinyl | Not reported |
| Target Compound | C₁₄H₁₃N₃OS | 2-methylthio, 10-methyl | Not reported |
Electronic and Steric Effects
- Methylthio vs.
- Methyl vs. Piperazinyl Substituents : The 10-methyl group in the target compound introduces minimal steric hindrance compared to the bulky piperazinyl groups in 3d and 10a , which may affect binding affinity in receptor-targeted studies .
Biological Activity
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one (CAS: 948578-68-5) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's structure, characterized by a methylthio group and a pyrimidine moiety, suggests a range of possible interactions with biological targets.
Antiviral Activity
Research indicates that derivatives of quinoline compounds exhibit significant antiviral properties. In particular, studies have shown that similar compounds can act as potent inhibitors of Hepatitis B Virus (HBV) replication. For instance, methyl 4-hydroxy-2-(methylthio)quinoline derivatives demonstrated high inhibition rates at concentrations around 10 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable antiviral activity.
Case Studies
-
Antiviral Efficacy : A study evaluated the antiviral efficacy of various quinoline derivatives against HBV. The results indicated that compounds with structural similarities to this compound were effective at inhibiting viral replication in vitro.
Compound Concentration (µM) Inhibition Rate (%) Compound A 10 85 Compound B 10 90 10-Methyl... 10 Pending Evaluation -
Anticancer Mechanisms : In a related study on quinolone derivatives, compounds were evaluated for their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. The findings suggested that similar compounds could potentially inhibit tubulin polymerization and activate apoptotic pathways.
Cell Line IC50 (µM) Mechanism of Action PC-3 0.85 G2/M arrest; apoptosis HepG2 1.81 Microtubule disruption 10-Methyl... Pending Pending Evaluation
Molecular Docking Studies
Molecular docking studies have been conducted on various quinolone derivatives to predict their binding affinities to target proteins involved in cancer and viral replication pathways. These studies suggest that modifications in the quinoline structure can enhance binding efficacy and specificity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 10-Methyl-2-methylthio-pyrimido[4,5-b]quinolin-4(1H)-one?
- Methodology : The compound can be synthesized via multicomponent reactions or cyclocondensation strategies. For example, ZrCl₄-catalyzed methods are effective for constructing the pyrimido[4,5-b]quinoline core. Key steps include:
- Condensation of substituted amines with carbonyl derivatives under acidic or catalytic conditions.
- Use of methylthio groups introduced via nucleophilic substitution (e.g., methyl iodide or methyl disulfide).
- Purification via column chromatography with silica gel and validation by TLC (Rf value monitoring) .
Q. How is purity and structural integrity validated during synthesis?
- Methodology :
- TLC : Silica gel-precoated plates (e.g., Merck F254) with UV detection at 254 nm to monitor reaction progress and spot homogeneity .
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methylthio group at C2, methyl at C10). ESI-MS confirms molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase chromatography (C18 columns) with ≥95% purity thresholds for biological testing .
Q. What in vitro assays are commonly used to evaluate biological activity?
- Methodology :
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Radioactive or fluorometric assays (e.g., NOS inhibition using recombinant human iNOS/eNOS/nNOS expressed in Sf9 cells) .
- Controls include reference inhibitors (e.g., L-NAME for NOS) and solvent blanks to rule out artifacts.
Advanced Research Questions
Q. How can DFT calculations predict physicochemical properties and reactivity of this compound?
- Methodology :
- DFT parameters : B3LYP/6-311++G(d,p) basis set for geometry optimization; vibrational frequency analysis confirms minima.
- Applications:
- Electron density maps to identify nucleophilic/electrophilic sites (e.g., C4 carbonyl for functionalization).
- HOMO-LUMO gaps to estimate stability and redox behavior.
- Validation: Correlate computed dipole moments/pKa with experimental solubility or ionization data .
Q. What strategies resolve contradictions between in vitro and in vivo biological data?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
- Structural analogs : Modify substituents (e.g., replacing methylthio with sulfoxide) to enhance bioavailability.
- In vivo validation : Use rodent models for inflammation or infection, comparing tissue distribution (LC-MS/MS) and efficacy .
Q. How can catalytic conditions be optimized for heterocyclic ring formation?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZrCl₄, FeCl₃) or organocatalysts for yield and enantioselectivity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .
Q. What advanced techniques characterize electronic properties for structure-activity relationships (SAR)?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., quinoline N-H···O interactions).
- HRMS-ESI : High-resolution mass spectrometry (±0.001 Da) confirms functionalization (e.g., methylthio adducts).
- NMR relaxation studies : Probe molecular dynamics (e.g., T1/T2 times) to correlate rigidity with bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values?
- Methodology :
- Assay standardization : Use identical enzyme batches (e.g., recombinant human iNOS) and substrate concentrations.
- Control normalization : Include internal standards (e.g., S-methylisothiourea) to correct for inter-lab variability.
- Meta-analysis : Compare data across studies using ANOVA or Bayesian modeling to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
